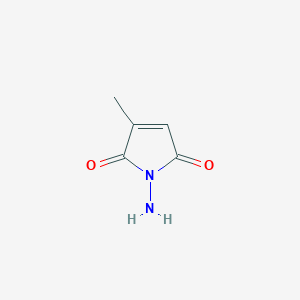

1-Amino-3-methylpyrrole-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-methylpyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-4(8)7(6)5(3)9/h2H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFIIRDTRIOOMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Amino 3 Methylpyrrole 2,5 Dione and Its Analogues

Strategies for Pyrrole-2,5-dione Ring Formation

The formation of the pyrrole-2,5-dione ring is central to the synthesis of 1-Amino-3-methylpyrrole-2,5-dione and its analogues. Various synthetic strategies have been developed to construct this five-membered heterocyclic system.

Condensation Reactions with Maleic Anhydride (B1165640) and Amines

One of the most fundamental and widely used methods for synthesizing N-substituted maleimides is the condensation reaction between maleic anhydride, or its substituted derivatives, and primary amines or their equivalents. semanticscholar.orghud.ac.uk This process typically occurs in two distinct steps:

Amic Acid Formation : The reaction is initiated by the acylation of a primary amine or a hydrazine (B178648) derivative with maleic anhydride. This step proceeds readily at room temperature to form the corresponding N-substituted maleamic acid intermediate. researchgate.net

Dehydrative Cyclization : The maleamic acid intermediate is then cyclized to the target maleimide (B117702) through the removal of a water molecule. This dehydration is commonly achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, typically anhydrous sodium acetate (B1210297). semanticscholar.orgresearchgate.net

However, the synthesis of N-aminomaleimides, including the parent structure of this compound, through the direct condensation of maleic anhydride with hydrazine derivatives is often problematic. This direct route has been shown in several cases to yield isomeric N-aminoisomaleimides rather than the desired N-aminomaleimide product. acs.org

To overcome this challenge, a more reliable method involves a protection-deprotection strategy. An authentic route to N-substituted aminomaleimides utilizes a furan-maleic anhydride Diels-Alder adduct as a starting material. The furan (B31954) group serves to protect the double bond of the maleic anhydride. This protected adduct is condensed with a hydrazine derivative to form the furan-protected aminomaleimide. The final step involves heating the intermediate to induce a retro-Diels-Alder reaction, which removes the furan protecting group and yields the authentic N-aminomaleimide. acs.org

| Amine/Hydrazine Reactant | Anhydride Reactant | Cyclization Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-biphenylamine | Maleic anhydride | Acetic anhydride, Sodium acetate, 90-100°C | N-biphenylmaleimide | 95% | semanticscholar.org |

| 4-chloroaniline | Maleic anhydride | Acetic anhydride, Sodium acetate, 60-70°C | N-(4-chlorophenyl)maleimide | Not specified | researchgate.net |

| 4-bromophenylhydrazine | exo-furan/maleic anhydride adduct | 1. Acetic acid; 2. Heat for retro-Diels-Alder | N-(4-bromophenylamino)maleimide | Not specified | acs.org |

| Alkylamine | Maleic anhydride | p-toluenesulfonic acid, Toluene, Reflux | N-alkyl maleimide | Not specified | nih.gov |

Synthesis from 2,5-Furandione Derivatives

Pyrrole-2,5-diones can be synthesized from 2,5-furandione (maleic anhydride) and its derivatives through reactions that replace the ring oxygen with a nitrogen atom. A related and powerful variant of this transformation is the use of furan derivatives, such as 2,5-dimethoxytetrahydrofuran (B146720), which serve as synthetic equivalents of 1,4-dicarbonyls. organic-chemistry.org

The process involves an acid-catalyzed ring-opening of the furan derivative to generate a 1,4-dicarbonyl intermediate in situ. This intermediate is not isolated but is directly trapped by a primary amine present in the reaction mixture. The subsequent condensation and cyclization proceed via the Paal-Knorr synthesis mechanism (see section 2.1.5) to afford the N-substituted pyrrole (B145914). organic-chemistry.org For the synthesis of pyrrole-2,5-diones, the starting material would be an appropriately substituted furan-2,5-dione. For instance, microwave-assisted synthesis has been employed to produce pyrroles by reacting furan-2,5-dione with amines. nih.gov

Cyclization of Amidrazones with Maleic Anhydrides

A specific and effective method for the synthesis of N-amino-substituted pyrrole-2,5-diones involves the reaction of N³-substituted amidrazones with cyclic anhydrides like 2,3-dimethylmaleic anhydride. mdpi.com This reaction provides a direct route to 1-(imino)-substituted-3,4-dimethyl-1H-pyrrole-2,5-diones, which are analogues of the target compound.

A notable feature of this methodology is its high selectivity. The reaction between N³-substituted amidrazones and 2,3-dimethylmaleic anhydride has been found to exclusively form the 1H-pyrrole-2,5-dione derivatives, irrespective of the reaction conditions such as solvent or temperature. mdpi.com The reaction proceeds efficiently in solvents like toluene or chloroform (B151607) at their boiling points, affording high yields. mdpi.com

| Amidrazone Reactant | Solvent | Temperature | Yield |

|---|---|---|---|

| N³-phenyl-benzamidrazone | Toluene | Boiling Point | 75-95% |

| N³-(pyridin-2-yl)-benzamidrazone | Chloroform | Boiling Point | 75-95% |

| N³-(pyridin-2-yl)-2-pyridinecarboxamidrazone | Diethyl ether | Room Temperature | Lower yields |

Copper-Catalyzed Substitution Reactions for Pyrrole-2,5-dione Scaffolds

Modern synthetic methods increasingly employ transition metal catalysis to construct heterocyclic rings with high efficiency and functional group tolerance. Copper catalysis has been particularly effective in the synthesis of polysubstituted pyrroles. While many methods focus on the pyrrole ring in general, the principles can be extended to the pyrrole-2,5-dione scaffold.

One such approach is the copper-catalyzed [3+1+1] cycloaddition reaction of nitrones and α-acidic isocyanides, which yields pharmacologically interesting polysubstituted pyrroles. sci-hub.se This method features a wide substrate scope and operational simplicity. Optimization studies have identified Cu(OAc)₂·H₂O as an effective catalyst. sci-hub.se Another strategy involves the Paal-Knorr condensation of γ-diketones with amines catalyzed by highly dispersed copper iodide on activated carbon (CuI/C), which proceeds under solvent-free conditions. researchgate.net Additionally, highly functionalized pyrroles can be synthesized from 3,6-dihydro-1,2-oxazines using a heterogeneous copper on carbon (Cu/C) catalyst. pharmaguideline.com These copper-catalyzed methods provide powerful tools for constructing the core ring of complex pyrrole-2,5-dione analogues.

Paal-Knorr Condensation and its Variants for Pyrrole Core Formation

The Paal-Knorr synthesis is a cornerstone method for the formation of pyrrole rings and is directly applicable to the synthesis of the pyrrole-2,5-dione core's hydrocarbon backbone. The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions.

The mechanism is understood to proceed through the initial formation of a hemiaminal upon attack of the amine on one of the carbonyl groups. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole intermediate. The final step is the acid-catalyzed dehydration of this intermediate to yield the aromatic pyrrole ring.

A significant variant of this synthesis uses precursors that can generate the 1,4-dicarbonyl compound in situ. A common precursor is 2,5-dimethylfuran, which undergoes an acid-catalyzed ring-opening in the presence of water to form 2,5-hexanedione. This dione (B5365651) can then react with a primary amine in a one-pot, two-step process to form the corresponding N-substituted 2,5-dimethylpyrrole. This strategy enhances the versatility of the Paal-Knorr reaction by utilizing readily available furan derivatives.

| 1,4-Dicarbonyl or Precursor | Amine | Conditions/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 1,4-dicarbonyl compound | Primary amine | Weak acid (e.g., acetic acid) | N-substituted pyrrole | |

| 2,5-hexanedione | Primary aliphatic/aromatic amines | Water (as solvent/catalyst) | N-substituted 2,5-dimethylpyrroles | organic-chemistry.org |

| 2,5-dimethoxytetrahydrofuran | Amines and sulfonamides | Iron(III) chloride, Water | N-substituted pyrroles | organic-chemistry.org |

| 2,5-dimethylfuran | Primary amines (e.g., serinol, benzylamine) | 1. H₂SO₄, H₂O; 2. Amine addition | N-substituted 2,5-dimethylpyrroles |

Zav'yalov Pyrrole Synthesis and Related Cyclization Pathways

The Zav'yalov pyrrole synthesis is a more specialized method that involves the acylative-cyclization and subsequent decarboxylation of enamino acids. semanticscholar.orghud.ac.uk These enamino acid precursors are typically derived from 1,3-difunctional compounds. This pathway provides access to a range of functionalized pyrroles that may not be readily available through other methods. semanticscholar.org

The reaction of enamino malonates derived from α-amino acids with acetic anhydride can lead to 5-(un)substituted-4-acetoxypyrrole-3-carboxylates. hud.ac.uk The mechanism can be complex and may involve intermediates such as a 1,3-oxazolium-5-olate (a münchnone), particularly when the starting amino acid is α,α-unsubstituted. hud.ac.uk Evidence for such an intermediate has been obtained through trapping experiments with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD). semanticscholar.org

However, the reaction pathway can be highly dependent on the structure of the starting materials. For instance, when the amino acid precursor is α,α-disubstituted, the formation of the münchnone intermediate is blocked, leading to alternative products like N-alkenyloxazolidin-5-ones. hud.ac.uk This demonstrates the synthetic versatility and complexity of the Zav'yalov synthesis and related cyclization pathways.

Formation from N-Acyl α-Aminoaldehydes and 1,3-Dicarbonyls

The synthesis of a pyrrole-2,5-dione (maleimide) ring system directly from N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds is not a commonly documented transformation in chemical literature. The reaction of these precursors typically leads to the formation of substituted pyrroles rather than pyrrole-2,5-diones via mechanisms such as the Paal-Knorr pyrrole synthesis. wikipedia.orgrsc.org

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole. wikipedia.orgorganic-chemistry.org While N-acyl α-aminoaldehydes and 1,3-dicarbonyls can be envisioned to form a 1,4-dicarbonyl-like intermediate, the subsequent cyclization and dehydration steps lead to an aromatic pyrrole ring, not the oxidized pyrrole-2,5-dione structure. rsc.orgalfa-chemistry.com The mechanism for pyrrole formation proceeds through the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole. wikipedia.org The formation of a pyrrole-2,5-dione would require an oxidative cyclization pathway, which is distinct from the classical Paal-Knorr mechanism.

Therefore, this specific combination of starting materials is primarily associated with the synthesis of highly substituted pyrroles, and its application to the direct formation of the this compound core is not established.

Installation of the 1-Amino Moiety

The introduction of an amino group at the N-1 position of the maleimide ring is a critical step in the synthesis of the target compound. This can be accomplished through either direct amination of a pre-existing maleimide or by incorporating a hydrazine-based precursor during the ring formation.

Direct amination of an N-unsubstituted or N-anionic maleimide can be achieved using electrophilic aminating reagents. wikipedia.org These reagents are characterized by a nitrogen atom attached to an electron-withdrawing group, rendering it electrophilic. wiley-vch.de Oxaziridines are a prominent class of reagents for this transformation. unc.edunih.gov

Table 1: Examples of Electrophilic Aminating Reagents

| Reagent Class | Specific Example | Comments |

|---|---|---|

| Oxaziridines | N-Boc-3-(4-cyanophenyl)oxaziridine | Transfers a protected N-Boc group to N-nucleophiles. acs.org |

| Oxaziridines | 1-oxa-2-azaspiro[2.5]octane | A reactive N-H oxaziridine often prepared in situ. nih.gov |

This approach is advantageous as it allows for the late-stage introduction of the amino group onto a pre-functionalized maleimide core. However, challenges such as the stability of the N-unsubstituted maleimide and potential side reactions need to be considered.

A more common and direct method for the synthesis of N-aminomaleimides involves the use of hydrazine or its derivatives as the nitrogen source during the formation of the imide ring. researchgate.netnih.gov The reaction typically starts with an appropriate anhydride, such as maleic anhydride or a substituted version thereof. google.com

The general process involves two main steps:

Formation of the Maleamic Acid Intermediate: The reaction of the anhydride with one of the amino groups of hydrazine hydrate (B1144303) leads to the ring-opening of the anhydride and the formation of a maleamic acid derivative. researchgate.net

Cyclodehydration: The intermediate amic acid is then cyclized to form the N-aminomaleimide. This step is usually promoted by dehydrating agents, such as acetic anhydride with sodium acetate, or by thermal means. orgsyn.org

When maleic anhydride is reacted with hydrazine hydrate, the product is maleic hydrazide (1,2-dihydropyridazine-3,6-dione), which is an isomer of N-aminomaleimide. researchgate.netgoogle.com The synthesis of the authentic N-aminomaleimide structure often requires a modified approach, such as protecting the double bond of maleic anhydride via a Diels-Alder reaction before reacting with the hydrazine derivative.

Selective Introduction of the Methyl Group at Position 3

The placement of the methyl group specifically at the C-3 position of the pyrrole-2,5-dione ring can be achieved by two primary strategies: direct methylation of a pre-formed maleimide ring or by using a precursor that already contains the methyl group in the correct position.

The direct and selective methylation of the C-H bond at the 3-position of a maleimide ring is a challenging transformation that can be addressed using modern synthetic methods, particularly transition-metal-catalyzed C-H activation. dntb.gov.ua Catalysts based on rhodium, ruthenium, and cobalt have been employed for the regioselective alkylation of maleimides. nih.govresearchgate.netrsc.orgmorressier.com

These reactions typically require a directing group on the maleimide nitrogen to position the metal catalyst in proximity to the C-H bond to be functionalized. For an N-aminomaleimide, the amino group itself or a derivative could potentially serve as a directing group. The reaction would involve the oxidative addition of the C-H bond to the metal center, followed by reductive elimination with a methylating agent.

Table 2: Transition-Metal Catalysts for Maleimide C-H Alkylation

| Metal Catalyst | Directing Group | Comments |

|---|---|---|

| Ruthenium(II) | Pyridyl, Amide | Enables C-H alkylation with various olefins, including those that could be precursors to a methyl group. researchgate.net |

| Rhodium(III) | Various N-aryl, N-alkyl | Used for C-H alkylation and alkenylation of maleimides. rsc.org |

While powerful, these methods may require careful optimization of reaction conditions, including the choice of catalyst, ligand, and methyl source, to achieve high regioselectivity and yield.

A more straightforward and classical approach to obtaining a 3-methyl substituted maleimide is to start with a precursor that already contains the methyl group. Citraconic anhydride (also known as methylmaleic anhydride) is the ideal starting material for this purpose. nih.govrsc.org

The synthesis mirrors the standard procedure for maleimide formation:

Reaction with a Hydrazine Derivative: Citraconic anhydride is reacted with a suitable hydrazine derivative (e.g., hydrazine hydrate or a protected hydrazine). The nucleophilic attack of the hydrazine will open the anhydride ring to form a mixture of isomeric citraconamic acids. rsc.org

Cyclization: The resulting amic acid intermediate is then dehydrated to form the 3-methyl-N-aminomaleimide ring. This cyclization can be effected using dehydrating agents like acetic anhydride or by heating. google.com

This method offers the significant advantage of unambiguously placing the methyl group at the 3- (or 4-) position of the maleimide ring, avoiding issues of regioselectivity associated with direct methylation.

Table 3: List of Compounds

| Compound Name | Structure |

|---|---|

| This compound | |

| N-Acyl α-Aminoaldehyde | |

| 1,3-Dicarbonyl | |

| Pyrrole-2,5-dione (Maleimide) | |

| Oxaziridine | |

| N-Boc-3-(4-cyanophenyl)oxaziridine | |

| Hydrazine | |

| Maleic Anhydride | |

| Maleamic Acid | |

| Maleic Hydrazide | |

| Citraconic Anhydride (Methylmaleic Anhydride) |

Derivatization and Functionalization Reactions

The pyrrole ring is inherently electron-rich, making it more susceptible to electrophilic substitution than benzene. uobaghdad.edu.iq This increased reactivity allows for reactions to occur under milder conditions. uobaghdad.edu.iqpearson.com Electrophilic attack preferentially occurs at the α-positions (C-2 and C-5) of the pyrrole ring because the resulting carbocation intermediate is stabilized by a greater number of resonance structures compared to attack at the β-positions (C-3 and C-4). quora.comonlineorganicchemistrytutor.comslideshare.net For this compound, the C-3 position is occupied by a methyl group, directing potential electrophilic substitutions to the C-4 position. However, the two carbonyl groups in the pyrrole-2,5-dione ring are electron-withdrawing, which deactivates the ring towards typical electrophilic aromatic substitution. Instead, electrophilic addition to the C=C double bond is more common, followed by subsequent reactions.

Conversely, nucleophilic substitution on an unactivated pyrrole ring is generally difficult. quimicaorganica.org The reaction can be facilitated by the presence of strong electron-withdrawing groups on the ring, which can stabilize the negative charge of the intermediate Meisenheimer complex. quimicaorganica.org For instance, in 3,4-dichloro-1H-pyrrole-2,5-dione derivatives, the chloro substituents act as leaving groups and are readily displaced by nucleophiles like primary amines. nih.gov This strategy allows for the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, which have been investigated as potential tyrosine kinase inhibitors. nih.gov

Table 1: Examples of Substitution Reactions on Pyrrole-2,5-dione Analogues

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 3,4-dichloro-1H-pyrrole-2,5-diones | Primary Amine | Nucleophilic Substitution | 4-Amino-3-chloro-1H-pyrrole-2,5-diones | nih.gov |

| Pyrrole | Acetic Anhydride / SnCl₄ | Electrophilic Substitution (Acylation) | 2-Acetylpyrrole | pearson.com |

| Pyrrole | Formaldehyde, Dimethylamine | Electrophilic Substitution (Mannich) | 2-(Dimethylaminomethyl)pyrrole | fayoum.edu.eg |

N-Alkylation and N-Acylation Strategies

N-alkylation and N-acylation reactions on the 1-amino group of this compound provide a direct method for introducing a wide range of substituents. These reactions typically involve the deprotonation of the amino group with a base to enhance its nucleophilicity, followed by reaction with an alkylating or acylating agent. The choice of base and solvent is critical and can influence the outcome of the reaction. Common bases include potassium carbonate and sodium hydride. uobaghdad.edu.iqmdpi.com

For instance, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide is carried out in the presence of K₂CO₃ as a base, yielding two distinct regioisomers. mdpi.com Similarly, N-acylation can be achieved using acyl chlorides or anhydrides. One-pot multicomponent reactions, such as the Ugi reaction, followed by nucleophilic substitution and N-acylation sequences, have been developed for the diastereoselective synthesis of complex heterocyclic systems like pyrrolopiperazine-2,6-diones, demonstrating advanced strategies for N-functionalization. nih.govresearchgate.net These methods highlight the potential for creating diverse libraries of N-substituted 1-aminopyrrole-2,5-dione analogues. cibtech.orgresearchgate.net

Table 2: N-Alkylation and N-Acylation Methodologies

| Substrate Type | Reagents | Reaction | Product Type | Reference |

|---|---|---|---|---|

| Pyrrole Anion | Alkyl Halide (e.g., MeI) | N-Alkylation | N-Alkyl Pyrrole | uobaghdad.edu.iq |

| Pyrrole Anion | Acyl Chloride (e.g., CH₃COCl) | N-Acylation | N-Acyl Pyrrole | uobaghdad.edu.iq |

| α-Aminoesters, 3-bromopropionic acid, Phenylglyoxal, Cyclohexyl isocyanide | Cs₂CO₃ (for cyclization/acylation) | Ugi/Nucleophilic Substitution/N-Acylation | Pyrrolopiperazine-2,6-diones | nih.govresearchgate.net |

| 2,5-Hexanedione, Primary Amines | N-Bromosuccinimide (catalyst) | Paal-Knorr Condensation | N-Substituted Pyrroles | researchgate.net |

Mannich-Type Reactions for Side Chain Elaboration

The Mannich reaction is a powerful tool for the C-alkylation of acidic protons located on carbon atoms adjacent to a carbonyl group. In the context of the pyrrole ring, it is a classic electrophilic substitution reaction that introduces an aminomethyl group onto the ring. quimicaorganica.orgchemtube3d.com The reaction typically involves an amine, formaldehyde, and the active hydrogen-containing pyrrole compound. The key electrophile is an iminium ion, generated in situ from the amine and formaldehyde. chemtube3d.com

For pyrrole and its derivatives, the Mannich reaction preferentially occurs at the more nucleophilic C-2 or C-5 positions. fayoum.edu.egquimicaorganica.orgchemtube3d.com In the case of this compound, the C-3 position is blocked, so the reaction would be directed to the C-4 position, provided it is sterically accessible and sufficiently activated. This reaction allows for the introduction of a side chain containing a basic nitrogen atom, which can be a key pharmacophore or a handle for further functionalization. It is crucial to avoid strong acids in these reactions, as they can cause polymerization of the pyrrole ring. uobaghdad.edu.iqchemtube3d.com

Table 3: Mannich Reaction on Pyrrole

| Substrate | Reagents | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Pyrrole | Formaldehyde (HCHO), Dimethylamine ((CH₃)₂NH) | Iminium Ion ([CH₂=N(CH₃)₂]⁺) | N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine | fayoum.edu.egquimicaorganica.orgchemtube3d.com |

Introduction of Diverse Functional Groups for Structure-Activity Relationship (SAR) Studies

The synthesis of a diverse library of analogues is fundamental to conducting structure-activity relationship (SAR) studies, which aim to correlate specific structural features of a molecule with its biological activity. For the this compound scaffold, functional groups can be introduced at multiple positions: the exocyclic amino group (N-1), the methyl-bearing C-3 position (or by replacing the methyl group), the C-4 position, and the imide nitrogen if it were not substituted with an amino group. cibtech.org

Substitution at the nitrogen of the pyrrole ring has been shown to enhance the biological activities of the pyrrole nucleus, leading to compounds with antiviral, antibacterial, antitumor, and anticonvulsant properties. cibtech.org For example, a SAR study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase inhibitors revealed that the 3-carbonitrile group, the 4,5-diphenyl substituents, and the N-benzyl side chain were all important for inhibitory potency. nih.gov Further derivatization through N-acylation led to even more potent inhibitors. nih.gov Similarly, studies on 4-amino-3-chloro-1H-pyrrole-2,5-diones have explored the impact of different side groups on their ability to act as tyrosine kinase inhibitors. nih.gov These examples underscore the importance of systematic derivatization to optimize the therapeutic potential of a lead compound. mdpi.com

Table 4: Examples of Functionalization for SAR Studies on Pyrrole-Containing Scaffolds

| Core Scaffold | Position of Variation | Introduced Groups | Target/Activity Studied | Reference |

|---|---|---|---|---|

| 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | N-Acylation of 2-amino group | Various acyl groups | Metallo-β-lactamase Inhibition | nih.gov |

| 3,4-dichloro-1H-pyrrole-2,5-dione | C-4 | Various primary amines | Tyrosine Kinase Inhibition | nih.gov |

| 3,4-dimethyl-1H-pyrrole-2,5-dione | N-1 | Imino moieties derived from amidrazones | Anti-inflammatory Activity | nih.govmdpi.com |

| 1,5-dihydrobenzo[e] nih.govscite.aioxazepin-2(3H)-one | N-1 and C-8 | Alkyl, cycloalkyl groups | AML Cell Differentiation | mdpi.com |

Advanced Structural Elucidation and Stereochemical Investigations of 1 Amino 3 Methylpyrrole 2,5 Dione and Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 1-Amino-3-methylpyrrole-2,5-dione and its derivatives in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of magnetically active nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.

One-dimensional NMR spectra offer primary insights into the molecular structure. For derivatives of this compound, the chemical shifts in ¹H and ¹³C NMR spectra are characteristic of the pyrrole-2,5-dione ring and its substituents.

For instance, in a series of N'-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, the methyl protons on the pyrrole (B145914) ring typically appear as sharp singlets in the ¹H NMR spectrum. mdpi.com In one example, N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzamide, the methyl protons resonate at approximately 1.87 and 1.76 ppm. mdpi.com The corresponding carbon signals in the ¹³C NMR spectrum for the methyl groups appear around 9.0 and 8.9 ppm, while the carbonyl carbons of the dione (B5365651) ring show resonances at approximately 169.4 and 168.9 ppm. mdpi.com

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a representative derivative, N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzamide, in DMSO-d₆. mdpi.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ (on pyrrole ring) | 1.87 (s, 2.4H), 1.76 (s, 3.6H) | 9.0, 8.9 |

| Phenyl protons | 6.74–7.80 (m, 10H) | 121.0-140.6 |

| C=O (pyrrole ring) | - | 169.4, 168.9 |

This table is interactive. Click on the headers to sort the data.

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed for unambiguous assignment of proton and carbon signals and to probe through-bond and through-space correlations.

HMQC and HMBC are particularly useful for correlating proton and carbon signals, confirming the connectivity of the molecular framework. mdpi.com For N'-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, these techniques have been instrumental in assigning the complex aromatic and aliphatic signals and confirming the substitution pattern on the pyrrole-2,5-dione core. mdpi.com

NOESY experiments provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY can help to establish the relative orientation of substituents on the pyrrole ring and the exocyclic amino group.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.

In the case of this compound derivatives, the FT-IR spectra are characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione moiety. For example, in 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, these bands appear in the region of 1714-1652 cm⁻¹. nih.gov The N-H stretching vibrations of the amino group are also typically observed. nih.gov

The following table presents characteristic IR absorption bands for a 4-amino-3-chloro-1H-pyrrole-2,5-dione derivative. nih.gov

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3269 |

| C=O | Stretching | 1714, 1652 |

| C=C | Stretching | 1433 |

| C-N | Stretching | 1338, 1173 |

| C-Cl | Stretching | 1096 |

This table is interactive. Click on the headers to sort the data.

FT-Raman spectroscopy can provide complementary information, particularly for symmetric vibrations and non-polar bonds that may be weak in the IR spectrum.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound and its derivatives, HRMS provides the molecular formula with high accuracy, confirming the identity of the synthesized compound. For example, the calculated exact mass for C₅H₆N₂O₂ (3-amino-1-methyl-1H-pyrrole-2,5-dione) is 126.042927438 Da. nih.gov This precise measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms.

The table below summarizes selected crystallographic data for a derivative, N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzamide (2a). mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.279 (3) |

| b (Å) | 9.939 (3) |

| c (Å) | 13.264 (3) |

| β (°) | 118.56 (1) |

| V (ų) | 1537.6 (7) |

| Z | 4 |

This table is interactive. Click on the headers to sort the data.

These crystallographic studies provide invaluable benchmark data for computational modeling and a deeper understanding of the structure-activity relationships of this class of compounds.

Stereochemical Analysis

The stereochemistry of N-substituted pyrrole-2,5-diones is a critical determinant of their chemical reactivity and biological function. The arrangement of substituents around the pyrrole-2,5-dione core can lead to various stereoisomers, each with distinct properties.

Identification and Characterization of Stereoisomers (e.g., Z/E Configuration)

In derivatives of this compound, particularly those with substitution on the exocyclic nitrogen of the amino group, the potential for Z/E isomerism arises. This is prominently observed in N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione. Current time information in Tiranë, AL. Structural studies on a series of these derivatives, where the N(1) atom is part of an imino moiety, have revealed the presence of distinct Z and E stereoisomers in both the solid state and in solution. Current time information in Tiranë, AL.

The characterization of these isomers is typically achieved through a combination of spectroscopic techniques, primarily 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. Current time information in Tiranë, AL. For instance, in a study of N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, both Z and E isomers were identified. Current time information in Tiranë, AL. The specific configuration of these isomers dictates the spatial orientation of the substituents, which in turn influences intermolecular interactions and crystal packing.

| Compound Derivative | Stereoisomers Identified | Method of Identification |

| N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-diones | Z and E isomers | 1H-NMR, 13C-NMR, Single-crystal X-ray diffraction |

Table 1: Identification of Stereoisomers in this compound Derivatives

Conformational Studies in Solution and Solid State

The conformation of the pyrrole-2,5-dione ring and its substituents has been a subject of detailed investigation, providing valuable insights into the molecule's flexibility and preferred spatial arrangements.

Solid State Conformation:

Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of molecules in the solid state. For N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, X-ray analysis has revealed that the 3,4-dimethyl-1H-pyrrole-2,5-dione ring system is largely planar, albeit with minor distortions. Current time information in Tiranë, AL. The planarity of the ring is a key structural feature, though slight puckering can be observed, as indicated by the torsion angles within the ring.

In these derivatives, steric hindrance between the substituents on the pyrrole ring and the substituent on the N(1) atom can lead to significant conformational adjustments. This is primarily achieved through rotation around the single bonds connecting the N(1) atom to its substituent. For example, in one derivative, the steric crowding between the 3,4-dimethyl-1H-pyrrole-2,5-dione ring and the substituent on the imino nitrogen results in a substantial twist around the N(1)−N(6) bond. Current time information in Tiranë, AL. The degree of this twist is quantified by the dihedral angle between the plane of the pyrrole-2,5-dione ring and the plane of the adjacent atoms of the substituent.

| Derivative | Dihedral Angle (Pyrrole Ring Plane vs. Substituent Plane) | Key Observation |

| Derivative 2a | 64.8° | Significant twisting due to steric crowding. |

| Derivative 2d | 85.6° | Almost perpendicular arrangement of the two planes. |

Table 2: Solid-State Conformational Data for N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione Derivatives. Current time information in Tiranë, AL.

Solution State Conformation:

In solution, molecules often exhibit greater conformational flexibility than in the solid state. NMR spectroscopy, particularly two-dimensional techniques like HMQC and HMBC, is instrumental in elucidating the conformational preferences of these molecules in solution. Current time information in Tiranë, AL. Studies on the aforementioned 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have confirmed the presence of both Z and E stereoisomers in solution, indicating that the rotational barrier around the relevant bonds is low enough to allow for the existence of multiple conformers in dynamic equilibrium at room temperature. Current time information in Tiranë, AL. The relative populations of these conformers can be influenced by the solvent and the nature of the substituents.

Theoretical and Computational Studies on 1 Amino 3 Methylpyrrole 2,5 Dione and Analogues

Quantum Chemical Calculations: A Methodological Overview

Quantum chemical calculations offer a lens into the intrinsic properties of a molecule. For a compound like 1-Amino-3-methylpyrrole-2,5-dione, these methods could provide invaluable data.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. A DFT analysis of this compound would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This would yield precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can elucidate the electronic structure, providing insights into the distribution of electrons within the molecule. For instance, studies on related 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have utilized DFT to show that the pyrrole (B145914) ring is essentially planar, with slight distortions influenced by its substituents. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical stability and reactivity. nih.govnih.gov For pyrrole-2,5-dione analogs, a smaller HOMO-LUMO gap has been correlated with greater biological activity. nih.gov An FMO analysis of this compound would be instrumental in understanding its potential chemical reactions and biological interactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For various organic molecules, MEP analysis has been successfully used to identify the most reactive parts of the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of charge transfer interactions between filled and vacant orbitals, which can be used to quantify the stability of the molecule arising from these interactions. NBO analysis can also provide information about the hybridization of atoms and the nature of chemical bonds (e.g., sigma, pi, donor-acceptor interactions).

Topological Analysis of Electron Density (AIM, LOL, ELF, RDG)

Topological analysis methods, such as the Quantum Theory of Atoms in Molecules (AIM), the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG), provide a deeper understanding of the chemical bonding and non-covalent interactions within a molecule. These methods analyze the topology of the electron density and related scalar fields to characterize bond critical points, ring critical points, and cage critical points, which reveal the nature and strength of chemical bonds and intermolecular interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule moves, flexes, and interacts with its environment. This is particularly important for understanding how the molecule might bind to a biological target, such as a protein. Studies on related 4-amino-3-chloro-1H-pyrrole-2,5-diones have used short-molecular dynamics simulations to assess the stability of their complexes with protein targets. nih.gov

Molecular Docking Studies for Receptor Binding Affinity Prediction

Molecular docking simulations have emerged as a powerful computational tool to predict the binding affinity and interaction patterns of small molecules with macromolecular targets, thereby guiding drug discovery and development. In the case of this compound and its analogues, molecular docking studies have been instrumental in elucidating their potential as inhibitors of specific enzymes, such as cyclooxygenase (COX).

Research into a series of 1-methyl-1H-pyrrole-2,5-dione derivatives, which are close structural analogues of this compound, has provided significant insights into their receptor binding capabilities. nih.gov These studies have primarily focused on their interaction with the COX-1 and COX-2 isozymes, which are key enzymes in the inflammatory pathway. nih.gov

The primary objective of these docking studies was to understand the molecular basis for the observed biological activity and to rationalize the selectivity of these compounds towards COX-2 over COX-1. nih.gov The prediction of binding models for these analogues within the active sites of both COX isozymes has offered a theoretical foundation for their experimental inhibitory potencies. nih.gov

The findings from these molecular docking experiments revealed that certain 1-methyl-1H-pyrrole-2,5-dione derivatives exhibit a stronger binding interaction with the COX-2 enzyme compared to the COX-1 isozyme. nih.gov This predicted selectivity is a crucial attribute for the development of anti-inflammatory agents with reduced side effects.

One particularly potent and selective COX-2 inhibitor from this series, identified as compound 9d (MPO-0029), was shown to have a calculated COX-2 IC50 of 6.0 nM and a selectivity index of over 168. nih.gov The docking analysis of this compound provided a clear rationale for its high affinity and selectivity. The molecular model indicated that the methoxyphenyl group of compound 9d fits snugly into the secondary pocket of the COX-2 active site. This interaction is facilitated by hydrogen bonds between the methoxy (B1213986) group of the compound and the amino acid residues His90 and Gln192 of the enzyme. Furthermore, the trifluoromethyl group of the molecule was observed to form a hydrogen bond with the Arg513 residue in the primary channel of the COX-2 active site. nih.gov

In contrast, the docking simulation with the COX-1 isozyme showed that the larger methoxyphenyl group of compound 9d could not be accommodated as effectively within the more constricted active site of COX-1. This steric hindrance is a key factor contributing to the compound's COX-2 selectivity. nih.gov

The interactive data table below summarizes the key findings from the molecular docking studies on a representative analogue.

| Compound ID | Target Receptor | Predicted Binding Affinity (IC50) | Key Interacting Residues | Predicted Selectivity |

| 9d (MPO-0029) | COX-2 | 6.0 nM | His90, Gln192, Arg513 | >168 (COX-1/COX-2) |

These computational predictions have been successfully correlated with experimental biological data, underscoring the value of molecular docking in the rational design of novel and selective enzyme inhibitors based on the 1H-pyrrole-2,5-dione scaffold. nih.gov

Investigation of Biological Activities and Molecular Mechanisms Excluding Clinical Human Trials

Anticancer Research Applications

The development of novel anticancer agents has increasingly shifted towards selective compounds designed to act on specific cellular targets. mdpi.com Pyrrole (B145914) derivatives, particularly those with an amino substitution, have been a focal point of this research. nih.gov

Derivatives of the pyrrole-2,5-dione structure have demonstrated notable efficacy in inhibiting the growth of various cancer cell lines in laboratory settings. Specifically, a series of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives has shown potent activity against human colon cancer cell lines. nih.gov One particular derivative, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, was effective at exceptionally low concentrations. nih.gov

Other classes of pyrrole derivatives have also shown significant anti-proliferative effects. For instance, certain 3-aroyl-1-arylpyrrole (ARAP) derivatives are potent inhibitors of MCF-7 breast cancer cell growth, with IC50 values in the nanomolar range. nih.gov Similarly, analogues of the pyrrole-containing compound indibulin (B1671871) displayed good anti-proliferative activity against MCF-7 cells, with an IC50 value of 7.5 μM, while showing low toxicity to normal cells. nih.gov

In Vitro Anticancer Activity of Pyrrole Derivatives

| Compound Class | Specific Derivative Example | Cancer Cell Line | Activity (GI50/IC50) | Source |

|---|---|---|---|---|

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | 2a | HCT-116 (Colon) | ~1.0 x 10-8 M | nih.gov |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | 2a | SW-620 (Colon) | ~1.6 x 10-8 M | nih.gov |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | 2a | Colo-205 (Colon) | ~1.0 x 10-8 M | nih.gov |

| 3-Aroyl-1-arylpyrrole (ARAP) | Compound 30 | MCF-7 (Breast) | 16 nM | nih.gov |

| Indibulin Analogue | Compound 4a | MCF-7 (Breast) | 7.5 µM | nih.gov |

A key mechanism underlying the anticancer potential of these compounds is their ability to interfere with signaling pathways that drive tumor growth. Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione were specifically designed as potential tyrosine kinase inhibitors. nih.gov Molecular docking and dynamics studies revealed that these compounds have a strong potential to form stable complexes with the ATP-binding domains of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov These interactions are predicted to be more stable than those formed with ATP itself, suggesting they could be effective inhibitors of these critical receptors. nih.gov The signaling pathways of EGFR and VEGFR2 are known to have substantial crosstalk and are often co-expressed in cancer cells, making dual inhibitors particularly valuable. nih.gov

The ability of pyrrole-2,5-dione derivatives to selectively interact with cancer-related targets like EGFR and VEGFR2 positions them as promising candidates for targeted antitumor therapies. nih.gov By inhibiting these receptors, the compounds can disrupt the signaling cascades responsible for cell proliferation and angiogenesis, which are essential for tumor growth and metastasis. The development of such targeted agents represents a shift from traditional cytotoxic chemotherapy to more selective treatments. mdpi.com The low toxicity profile of some of these derivatives further enhances their potential as a foundation for developing new targeted anticancer drugs. nih.gov

Antimicrobial Research Focus

In addition to their anticancer properties, various pyrrole derivatives have been investigated for their ability to combat microbial pathogens. The imidazole (B134444) ring, often found in conjunction with pyrrole structures in synthetic compounds, is particularly noted for its antimicrobial and antifungal activities. mdpi.com

The pyrrole scaffold is present in numerous compounds that exhibit significant antibacterial activity. Research has demonstrated the efficacy of various pyrrole derivatives against both Gram-positive and Gram-negative bacteria. nih.gov

For example, novel alkaloids containing a pyrrole structure have shown notable activity against Gram-positive bacteria, including Staphylococcus aureus and Micrococcus luteus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.7 to 2.9 μM. nih.gov Other research identified diterpenoid-like compounds with a phenethyl alcohol core that were active against Mycobacterium smegmatis (a model for tuberculosis research) and S. aureus, but not E. coli. nih.gov Furthermore, certain 5H-pyrrolo[1,2-a]imidazole quaternary salts demonstrated a broad spectrum of activity, inhibiting the growth of S. aureus and E. coli, among others. mdpi.com

Antibacterial Activity of Various Pyrrole Derivatives

| Compound Class | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Diterpenoid-like Compound 1 | Mycobacterium smegmatis | 23.4 mg/L | nih.gov |

| Diterpenoid-like Compound 1 | Staphylococcus aureus | >250 mg/L | nih.gov |

| Diterpenoid-like Compound 1 | Escherichia coli | >250 mg/L | nih.gov |

| Streptopyrrole B | Staphylococcus aureus | 0.7 µM | nih.gov |

| 5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c) | Staphylococcus aureus | - | mdpi.com |

| 5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c) | Escherichia coli | - | mdpi.com |

The rise of opportunistic fungal infections has spurred the search for new antifungal agents. nih.gov Pyrrole-dione derivatives have emerged as a promising structural template in this area. nih.gov Peptidomimetic structures designed from a pyrrolidine-2,4-dione (B1332186) core showed potent antifungal activity against strains like Aspergillus niger and Candida albicans. nih.gov Additionally, 3-bromo-1H-pyrrole-2,5-dione and 3,4-dibromo-1H-pyrrole-2,5-dione have been described as having antifungal properties. mdpi.com Certain 5H-pyrrolo[1,2-a]imidazole quaternary salts also displayed significant activity against Cryptococcus neoformans, with one derivative showing potency equivalent to the common antifungal drug fluconazole. mdpi.com

Antifungal Activity of Pyrrole and Pyrrolidine-Dione Derivatives

| Compound Class | Fungal Strain | Activity (MIC) | Source |

|---|---|---|---|

| Pyrrolidine-2,4-dione Peptidomimetic (C2) | Aspergillus niger N402 | Potent Activity | nih.gov |

| Pyrrolidine-2,4-dione Peptidomimetic (C2) | Candida albicans ATCC 10231 | Potent Activity | nih.gov |

| 5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c) | Cryptococcus neoformans | 8 µg/mL | mdpi.com |

| 5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c) | Candida albicans | 32 µg/mL | mdpi.com |

Antiviral Properties and Mechanisms

While direct studies on the antiviral activity of 1-Amino-3-methylpyrrole-2,5-dione are not extensively documented in publicly available research, the broader class of pyrrole-2,5-dione derivatives has been investigated for potential antiviral effects. Research into related heterocyclic compounds suggests that the pyrrole-2,5-dione nucleus is a scaffold of interest in the development of antiviral agents.

For instance, certain N(1)-substituted 1H-pyrrole-2,5-dione derivatives have been noted for their antiviral activities. mdpi.com Additionally, studies on other structurally related compounds, such as isatin (B1672199) derivatives, have shown broad-spectrum antiviral activity against viruses like H1N1, HSV-1, and coxsackievirus B3. mdpi.comresearchgate.net These findings, while not directly pertaining to this compound, underscore the potential of the pyrrole-2,5-dione core in antiviral drug discovery. The mechanism of action for such derivatives can vary, with some exhibiting the ability to decrease viral gene expression. mdpi.comresearchgate.net Further research is necessary to specifically evaluate the antiviral properties and mechanisms of this compound.

Anti-inflammatory Research

The anti-inflammatory potential of compounds based on the pyrrolidine-2,5-dione structure has been a significant area of investigation. This research has primarily focused on the modulation of key inflammatory mediators.

Derivatives of 1H-pyrrole-2,5-dione have demonstrated the ability to modulate the production of pro-inflammatory cytokines. In a study involving new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, compounds were assessed for their impact on the production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in human peripheral blood mononuclear cell (PBMC) cultures. mdpi.comnih.gov The results indicated that the most promising anti-inflammatory compound among those tested exhibited the strongest inhibition of pro-inflammatory cytokine production. mdpi.comnih.gov Specifically, all tested compounds significantly inhibited the proliferation of PBMCs in anti-CD3-stimulated cultures, with the strongest effects observed for certain derivatives. mdpi.comnih.gov This suggests that the pyrrole-2,5-dione scaffold can serve as a basis for developing agents that control inflammatory responses by downregulating key cytokines like IL-6 and TNF-α. The inflammatory cytokines IL-1 and IL-6 have been shown to mediate the increased production of acute-phase reactants by hepatocytes. nih.gov

The inhibition of cyclooxygenase (COX) enzymes is a well-established mechanism for anti-inflammatory drugs. Research has explored the potential of pyrrolidine-2,5-dione derivatives as COX inhibitors.

In one study, N-substituted pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their anti-inflammatory potential through in-vitro assays for COX-1 and COX-2 inhibition. nih.gov A series of these compounds demonstrated inhibitory activity in the low micromolar to submicromolar ranges, with a notable selectivity towards COX-2. nih.gov For example, one compound emerged as the most potent inhibitor of COX-2 with an IC50 value of 0.98 μM and a selectivity index of 31.5. nih.gov Docking simulations supported the selective inhibition of COX-2, showing significant interactions with amino acid residues in the secondary COX-2 enzyme pocket. nih.gov

Another study on a pivalate-based Michael product of a succinimide (B58015) derivative reported IC50 values for COX-1 and COX-2 of 314 µg/mL and 130 µg/mL, respectively, indicating a greater inhibitory effect on COX-2. mdpi.com Furthermore, research on 1,5-diarylpyrrole derivatives identified compounds with high selectivity as COX-2 inhibitors. nih.gov One particular derivative, ethyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-fluorophenyl]-1H-pyrrol-3-acetate, was found to be a potent and selective COX-2 inhibitor with significant in vivo anti-inflammatory activity. nih.gov

The ability of certain pyrrolidine-2,5-dione derivatives to selectively inhibit COX-2 over COX-1 is a promising characteristic, as COX-2 is primarily involved in the inflammatory response, while COX-1 is associated with maintaining normal physiological functions.

Table 1: In Vitro COX Inhibition by Pyrrolidine-2,5-dione Derivatives

| Compound Series | Target | IC50 Value | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| N-substituted pyrrolidine-2,5-dione derivatives | COX-2 | 0.98 μM | 31.5 | nih.gov |

| Pivalate-based succinimide derivative (MAK01) | COX-1 | 314 µg/mL | - | mdpi.com |

| Pivalate-based succinimide derivative (MAK01) | COX-2 | 130 µg/mL | 2.42 | mdpi.com |

| 1,5-Diarylpyrrole derivative (1d) | COX-2 | Potent & Selective | - | nih.gov |

Other Investigated Biological Activities

Beyond anti-inflammatory and potential antiviral effects, derivatives of the pyrrole-2,5-dione scaffold have been explored for their activity within the central nervous system.

While direct studies on the anxiolytic properties of N-methyl derivatives of this compound are limited, research on structurally related compounds provides some insights. For instance, studies on phthalimide (B116566) derivatives, which share some structural similarities with pyrrole-2,5-diones, have been conducted to examine their anxiolytic potential. nih.gov In one such study, N-benzoyl 3-nitro-phthalimide was shown to produce anxiolytic activity in mice. nih.gov Given that some anticonvulsant drugs also exhibit anxiolytic effects, and the pyrrolidine-2,5-dione core is prominent in anticonvulsant research, it is plausible that derivatives could possess anxiolytic properties. wikipedia.orgresearchgate.net However, dedicated studies are required to confirm this for N-methyl derivatives of this compound.

The pyrrolidine-2,5-dione ring is a well-established pharmacophore in the field of anticonvulsant drug discovery. nih.gov Numerous studies have demonstrated the anticonvulsant activity of derivatives of 3-methylpyrrolidine-2,5-dione (B1595552) in various animal models of epilepsy. nih.gov

In one study, new derivatives of 3-methylpyrrolidine-2,5-dione were synthesized and evaluated. nih.gov Several of these compounds were found to be active in the maximal electroshock (MES) test, with ED50 values ranging from 16.13 to 46.07 mg/kg. nih.gov Two of these compounds also showed activity in the subcutaneous pentylenetetrazole (s.c.PTZ) test. nih.gov The plausible mechanism of action for some of these active compounds is believed to be their influence on neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Further research on hybrid compounds incorporating the pyrrolidine-2,5-dione core has identified potent anticonvulsant agents. nih.gov For example, a promising compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, demonstrated significant anticonvulsant activity in both the MES and 6 Hz seizure tests, with its mechanism of action suggested to involve moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. researchgate.netnih.gov

Table 2: Anticonvulsant Activity of 3-Methylpyrrolidine-2,5-dione Derivatives

| Test Model | Compound Series | ED50 Value | Reference |

|---|---|---|---|

| Maximal Electroshock (MES) | 3-Methylpyrrolidine-2,5-dione derivatives | 16.13 - 46.07 mg/kg | nih.gov |

| Subcutaneous Pentylenetetrazole (s.c.PTZ) | 3-Methylpyrrolidine-2,5-dione derivatives | 128.8 - 134.0 mg/kg | nih.gov |

| Maximal Electroshock (MES) | 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivative | 62.14 mg/kg | researchgate.netnih.gov |

| 6 Hz Seizure Test | 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivative | 75.59 mg/kg | researchgate.netnih.gov |

HMG-CoA Reductase Inhibition and Cholesterol Absorption Modulation

The therapeutic potential of pyrrole-2,5-dione derivatives in cardiovascular health has been an area of active investigation. Notably, compounds within the 1H-pyrrole-2,5-dione class have been identified as inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway. Inhibition of this enzyme is a key mechanism for lowering cholesterol levels in the body.

While direct studies on this compound are limited, research on related 1H-pyrrole-2,5-dione derivatives has demonstrated their potential as cholesterol absorption inhibitors. This suggests that the broader class of pyrrole-2,5-diones may play a role in modulating cholesterol homeostasis. The structural characteristics of these compounds allow them to interfere with processes related to cholesterol uptake and synthesis.

Further research is necessary to specifically elucidate the activity of this compound as an HMG-CoA reductase inhibitor and to quantify its effects on cholesterol absorption. Such studies would provide a clearer understanding of its potential applications in conditions associated with elevated cholesterol.

Neuroprotective Actions

The neuroprotective potential of pyrrolidine-2,5-dione derivatives has been explored in various contexts. For instance, certain derivatives have demonstrated significant anticonvulsant activity in animal models, indicating a potential to modulate neuronal excitability. These compounds have shown favorable safety profiles when compared to some traditional antiepileptic drugs.

Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibition

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and diabetes. As a result, the inhibition of GSK-3 has become a significant area of interest in pharmaceutical research. The maleimide (B117702) class of compounds, to which this compound belongs, has been identified as a source of potent GSK-3 inhibitors.

Research has led to the discovery of structurally distinct maleimides that act as ATP-competitive inhibitors of GSK-3. For example, two such compounds, SB-216763 and SB-415286, have been shown to inhibit GSK-3α with high potency. These inhibitors have been demonstrated to stimulate glycogen synthesis in human liver cells and to induce the expression of a β-catenin-LEF/TCF regulated reporter gene, both of which are cellular responses characteristic of GSK-3 inhibition.

A patent for pyrrole-2,5-dione derivatives highlights their potential use as GSK-3 inhibitors. This further supports the notion that the core structure of this compound is a promising scaffold for the development of compounds that target GSK-3. The exploration of the chemical space around a related pyrrolopyridinone core has also yielded potent GSK-3β inhibitors.

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The practical application of pyrrole-2,5-dione derivatives is contingent upon the availability of efficient and environmentally benign synthetic methodologies. While classical approaches like the Paal-Knorr and Hantzsch reactions have been foundational, the future lies in developing more sustainable strategies. acs.orgmdpi.com

Current research highlights a shift towards greener chemistry. acs.org A promising approach involves the use of biosourced starting materials, such as 3-hydroxy-2-pyrones, which can react with primary amines under neat (solvent-free) conditions or in aqueous solutions to yield N-substituted pyrrole (B145914) derivatives. acs.org This reduces reliance on petrochemical precursors and minimizes solvent waste. acs.org

Furthermore, modern techniques like microwave-assisted synthesis are gaining prominence for producing pyrrole-2,5-dione analogs. nih.govresearchgate.net This method often leads to significantly higher yields and shorter reaction times compared to conventional heating, contributing to a more efficient process. nih.govresearchgate.net Future work will likely focus on optimizing these green and efficient methods, exploring a wider range of renewable starting materials, and developing catalytic systems that can operate under mild conditions, further enhancing the sustainability of pyrrole-2,5-dione synthesis.

Deeper Mechanistic Elucidation of Biological Actions and Target Identification

While various biological activities of pyrrole-2,5-dione derivatives have been identified, a deeper understanding of their mechanisms of action at the molecular level is crucial for their translation into clinical use. Researchers are moving beyond preliminary screening to pinpoint specific cellular targets and unravel the intricate pathways through which these compounds exert their effects.

For instance, certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. mdpi.com Other novel pyrrole derivatives have been identified as selective and potent inhibitors of H(+),K(+)-ATPase, acting as potassium-competitive acid blockers for potential use as gastric antisecretory agents. nih.gov

A significant area of investigation involves their potential as kinase inhibitors. Derivatives like 4-amino-3-chloro-1H-pyrrole-2,5-diones have been designed as potential inhibitors of tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). nih.govnih.gov Further studies aim to confirm these interactions and elucidate how these molecules bind to and modulate the activity of such critical signaling proteins. Computational studies, such as Density Functional Theory (DFT), have also provided mechanistic insights, linking the antioxidant activity of some analogs to their electronic properties, specifically a low HOMO-LUMO energy gap. nih.govresearchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas

The structural versatility of the pyrrole-2,5-dione scaffold makes it a candidate for a wide array of therapeutic applications. nih.gov Researchers are actively exploring its potential beyond currently established activities, seeking novel biological targets and expanding into new disease areas.

A key emerging area is neurodegenerative disease. Novel pyrrole derivatives are being investigated as multi-target agents for conditions like Alzheimer's disease, with compounds designed to selectively inhibit monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). nih.gov The potential of pyrrole derivatives in treating non-infectious diseases such as cancer, diabetes, and Parkinson's disease is also a major focus. nih.gov

In oncology, the pyrrole core is a component of several anticancer agents, and new derivatives are continuously being evaluated. mdpi.com Research has demonstrated the dose- and time-dependent cytotoxic activity of certain pyrrole compounds against human adenocarcinoma cell lines of the colon, breast, and ovary. mdpi.com The development of derivatives as specific inhibitors of targets like EGFR and CDK2 further underscores their potential in cancer therapy. nih.gov Additionally, the antimicrobial and anti-inflammatory properties of this chemical class continue to be explored, presenting opportunities for treating infectious diseases and inflammatory disorders. mdpi.comnih.gov

Rational Design and Optimization of Novel Pyrrole-2,5-dione Scaffolds for Enhanced Activity

To improve the potency, selectivity, and pharmacokinetic profiles of pyrrole-2,5-dione-based agents, researchers are employing rational design and chemical optimization strategies. This involves systematically modifying the core scaffold and its substituents to enhance interactions with biological targets.

Structure-Activity Relationship (SAR) studies are fundamental to this effort. By synthesizing a series of related compounds and evaluating their biological activity, researchers can identify which structural features are critical for efficacy. nih.gov For example, SAR studies have revealed that the antioxidant activity of certain pyrrole-2,5-dione analogs is directly correlated with their electronic structure, specifically the HOMO-LUMO energy gap, providing a clear direction for designing more potent antioxidants. nih.govresearchgate.net

Fragment-based molecular hybridization is another powerful design approach. nih.gov This technique involves combining structural motifs from different known active molecules to create novel hybrid compounds with potentially improved or multi-target activity. nih.gov The goal of these optimization efforts is to create next-generation compounds with superior therapeutic properties, such as the pyrrole derivatives designed to be more potent gastric antisecretory agents than existing proton pump inhibitors. nih.gov

Integration of Computational and Experimental Approaches for Drug Discovery and Material Design

The synergy between computational modeling and experimental validation is accelerating the discovery and development of new drugs and materials based on the pyrrole-2,5-dione scaffold. sysrevpharm.org This integrated approach allows for a more efficient and targeted research process, reducing the time and cost associated with traditional trial-and-error methods. researchgate.net

Computational tools are used extensively in the initial stages of design. sysrevpharm.org Techniques like molecular docking and short-molecular dynamics simulations are employed to predict how different pyrrole derivatives will bind to specific biological targets, such as the ATP-binding domains of protein kinases like EGFR. nih.govnih.gov These in silico methods help prioritize which compounds are most likely to be active, guiding synthetic efforts. nih.gov Furthermore, computational models can predict ADME (absorption, distribution, metabolism, excretion) and toxicity profiles, helping to identify candidates with favorable drug-like properties early in the discovery pipeline. nih.govresearchgate.net

The predictions from these computational studies are then validated through experimental work. Compounds identified as promising in silico are synthesized and subjected to in vitro biological assays to confirm their activity and mechanism of action. nih.govnih.gov This iterative cycle of design, prediction, synthesis, and testing allows for the rapid refinement of molecular structures to achieve desired properties, representing the modern paradigm of drug discovery. sysrevpharm.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-amino-3-methylpyrrole-2,5-dione, and how can reaction conditions be monitored for purity?

- Methodology : Synthesis typically involves cyclization reactions of maleic anhydride derivatives with methylamine. Key steps include solvent selection (ethanol or toluene), temperature optimization (80–100°C), and reaction time (6–12 hours). Purity is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Final product characterization requires ¹H/¹³C NMR to confirm the pyrrole-dione backbone and methyl/amino substituents .

- Critical Note : Side reactions (e.g., over-alkylation) can occur if amine equivalents exceed stoichiometric ratios. Use HPLC with a C18 column for quantitative purity assessment .

Q. How do spectroscopic techniques distinguish this compound from structurally similar analogs?

- Methodology : IR spectroscopy identifies key functional groups: N–H stretches (~3300 cm⁻¹ for the amino group) and C=O stretches (~1700 cm⁻¹ for the dione). Mass spectrometry (MS) with ESI+ ionization provides molecular ion peaks (m/z ~140.14) and fragmentation patterns (e.g., loss of CO or CH₃ groups). X-ray crystallography resolves bond lengths (e.g., 1.21 Å for C=O) and dihedral angles, critical for differentiating regioisomers .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology : Use fume hoods for synthesis due to potential amine vapor release. Wear nitrile gloves and eye protection. Store under inert gas (argon) to prevent oxidation. For spill management, neutralize with dilute acetic acid and adsorb with silica-based materials. Toxicity data (e.g., LD₅₀) should be referenced from PubChem or peer-reviewed studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the pyrrole-dione ring. The amino group acts as an electron donor, activating the β-carbon for nucleophilic attack. Compare HOMO-LUMO gaps with experimental kinetic data (e.g., reaction rates with alkyl halides). Validate predictions using LC-MS to track intermediate formation .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology : Discrepancies may arise from impurities (e.g., residual solvents) or assay conditions. Conduct dosage-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols. Use SAR studies to isolate the effects of the methyl group versus amino substitution. Cross-reference with crystallographic data to confirm binding conformations .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

- Methodology : Perform accelerated stability studies (ICH guidelines):

- pH 1–13 : Monitor degradation via HPLC at 25°C/40°C.

- Light exposure : Use UV-vis spectroscopy to detect photo-oxidation products.

- Humidity : Store samples at 75% RH and analyze for hydrolysis (e.g., loss of amino group via ¹H NMR). Stability is critical for enzymatic assays, where decomposition products may inhibit enzymes non-specifically .

Q. What advanced techniques characterize surface interactions of this compound in environmental or material science applications?

- Methodology : Use AFM-IR to study adsorption on silica or polymer surfaces. ToF-SIMS identifies molecular fragments retained on surfaces after rinsing. For environmental fate studies, employ GC-MS to track degradation in simulated soil or aqueous systems. Cross-correlate with XPS to detect nitrogen/carbon oxidation states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.